molecular formula C30H30N4O3 B10899308 4,4'-[(3-methoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)

4,4'-[(3-methoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)

Cat. No.: B10899308
M. Wt: 494.6 g/mol
InChI Key: QJLSRRSUMLUFMA-UHFFFAOYSA-N
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Description

4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)(3-METHOXYPHENYL)METHYL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound with a unique structure that includes multiple functional groups. This compound is part of the pyrazolone family, known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, and catalysts such as triethylamine and palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrazolones and related derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Properties

Molecular Formula

C30H30N4O3

Molecular Weight

494.6 g/mol

IUPAC Name

4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(3-methoxyphenyl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C30H30N4O3/c1-20-26(29(35)33(31(20)3)23-14-8-6-9-15-23)28(22-13-12-18-25(19-22)37-5)27-21(2)32(4)34(30(27)36)24-16-10-7-11-17-24/h6-19,28H,1-5H3

InChI Key

QJLSRRSUMLUFMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC(=CC=C3)OC)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C

Origin of Product

United States

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